4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide
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Overview
Description
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a brominated quinazoline core and a morpholine-containing side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Attachment of the Side Chain: The morpholine-containing side chain is introduced through nucleophilic substitution reactions, where the appropriate alkyl halide reacts with morpholine.
Amidation: The final step involves the formation of the amide bond between the quinazoline core and the side chain, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to modify the quinazoline core or the side chain.
Substitution: The bromine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazoline compounds.
Scientific Research Applications
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, disrupting cellular processes and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-chloro-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide
- 4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide
- 4-(6-iodo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide
Uniqueness
The uniqueness of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide lies in its specific bromine substitution, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom may confer distinct electronic and steric properties, affecting its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN4O4/c20-14-4-5-16-15(13-14)18(26)24(19(27)22-16)8-1-3-17(25)21-6-2-7-23-9-11-28-12-10-23/h4-5,13H,1-3,6-12H2,(H,21,25)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJCKBZGYNFPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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